1,2-Ethanediol, 1-(2-bromophenyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXKBVBXFGXMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Placement of 1,2 Ethanediol, 1 2 Bromophenyl in Chiral Vicinal Diol Chemistry
Chiral vicinal diols, molecules containing two adjacent hydroxyl groups on a carbon chain with a defined stereochemistry, are fundamental building blocks in the synthesis of numerous biologically active compounds and natural products. The specific arrangement of the hydroxyl groups in space is crucial for the biological activity and physical properties of the final product.
The compound 1,2-Ethanediol (B42446), 1-(2-bromophenyl)- is a prominent member of the aryl-substituted vicinal diols. Its importance lies in its potential to be synthesized in an enantiomerically pure form, meaning that one specific stereoisomer can be selectively produced. This is paramount in pharmaceutical and agrochemical industries where often only one enantiomer of a chiral molecule exhibits the desired therapeutic or biological effect, while the other may be inactive or even harmful.
The primary method for achieving the enantioselective synthesis of such diols is the Sharpless Asymmetric Dihydroxylation. mdpi.comorganic-chemistry.org This powerful reaction utilizes an osmium catalyst in the presence of a chiral ligand to convert an alkene, in this case, 2-bromostyrene (B128962), into the corresponding vicinal diol with high enantiomeric excess (ee). The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates which of the two possible enantiomers of the diol is formed. mdpi.com
Table 1: Sharpless Asymmetric Dihydroxylation for the Synthesis of Chiral Diols
| Alkene Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) |
| Styrene (B11656) | (DHQD)₂PHAL | (R)-1-Phenyl-1,2-ethanediol | >99% |
| Styrene | (DHQ)₂PHAL | (S)-1-Phenyl-1,2-ethanediol | >99% |
| 2-Bromostyrene | (DHQD)₂PHAL | (R)-1-(2-Bromophenyl)-1,2-ethanediol | High (expected) |
| 2-Bromostyrene | (DHQ)₂PHAL | (S)-1-(2-Bromophenyl)-1,2-ethanediol | High (expected) |
Data inferred from general principles of the Sharpless Asymmetric Dihydroxylation.
The resulting chiral 1,2-Ethanediol, 1-(2-bromophenyl)- serves as a versatile synthon, a building block that can be readily converted into other valuable chiral molecules.
The Impact of Ortho Bromine Substitution on Synthetic Strategy and Reactivity
The presence of a bromine atom on the phenyl ring, and specifically at the ortho position, significantly influences the chemical reactivity and synthetic utility of 1,2-Ethanediol (B42446), 1-(2-bromophenyl)-.
From a synthetic standpoint, the bromine atom acts as a "handle" for further chemical transformations. It is a key functional group for participating in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the brominated aromatic ring with an organoboron compound. This opens up a vast array of possibilities for creating more complex molecular architectures by introducing different aryl or alkyl groups at the ortho position.
However, the ortho-positioning of the bromine atom can also introduce steric hindrance, which may diminish the reactivity of the molecule in certain nucleophilic substitution reactions compared to its meta- or para-substituted isomers. nih.gov This steric effect can be a crucial consideration in planning a synthetic route, potentially requiring more forcing reaction conditions or specialized catalysts to achieve the desired transformation.
The electronic effect of the bromine atom, being an electron-withdrawing group, also plays a role in the reactivity of the diol moiety. For instance, in oxidation reactions, the electron-withdrawing nature of the bromophenyl group can influence the rate and selectivity of the oxidation of the hydroxyl groups.
Current Research Directions for Aryl 1,2 Ethanediols
Direct Synthesis Strategies
Direct synthesis strategies for 1,2-Ethanediol, 1-(2-bromophenyl)- primarily involve the transformation of readily available precursors. These methods include the asymmetric dihydroxylation of 2-bromostyrene (B128962), the stereoselective reduction of α-hydroxy ketones, and pinacol (B44631) coupling reactions.
Asymmetric Dihydroxylation of 2-Bromostyrene Precursors
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand to achieve high enantioselectivity. organic-chemistry.orgwikipedia.org The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligands dictates the stereochemical outcome of the reaction. wikipedia.org The reaction is highly site-selective, favoring the more electron-rich double bond in a molecule. wikipedia.org To reduce the use of the toxic and expensive osmium tetroxide, a catalytic amount is used in conjunction with a co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst in a catalytic cycle. organic-chemistry.orgwikipedia.org Pre-packaged mixtures of the catalyst, ligand, and co-oxidant, known as AD-mix-α and AD-mix-β, are commercially available. organic-chemistry.orgwikipedia.org
The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to yield the diol. wikipedia.org For the synthesis of 1,2-Ethanediol, 1-(2-bromophenyl)-, 2-bromostyrene would be the starting material. The reaction conditions, including the choice of ligand, would determine which enantiomer of the diol is produced.
Stereoselective Reduction of 2-Bromo-α-hydroxyacetophenone
The enantioselective reduction of ketones is a fundamental method for producing chiral alcohols. wikipedia.org For the synthesis of 1,2-Ethanediol, 1-(2-bromophenyl)-, the corresponding precursor would be 2-bromo-α-hydroxyacetophenone. Various methods can be employed for this stereoselective reduction.
One common approach is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in conjunction with a stoichiometric reducing agent like borane (B79455) or catecholborane. wikipedia.orgnih.gov These catalysts are effective for the reduction of simple ketones. wikipedia.org Another strategy involves transition metal-catalyzed transfer hydrogenation, which uses more economical reducing agents like isopropanol (B130326) or formic acid. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for this purpose. wikipedia.org For ketones that can chelate to the metal catalyst, transition metal-catalyzed hydrogenations can offer higher enantioselectivities. wikipedia.org
The Midland Alpine borane reduction, which utilizes a chiral organoborane derived from α-pinene, is another effective method, particularly for ketones with low steric hindrance on one side. wikipedia.org Additionally, DIP-Chloride, a reagent derived from α-pinene, is also widely used for the stereoselective reduction of ketones. uwindsor.ca
The choice of reducing agent and catalyst system is crucial for achieving high enantioselectivity in the synthesis of the desired enantiomer of 1,2-Ethanediol, 1-(2-bromophenyl)-.
Pinacol Coupling Approaches to Aryl-1,2-ethanediols
The pinacol coupling reaction is a classic method for the synthesis of 1,2-diols through the reductive dimerization of aldehydes or ketones. organic-chemistry.orgnumberanalytics.comaceorganicchem.com This reaction involves a single electron transfer to the carbonyl group, generating ketyl radical anions that then couple to form the diol. numberanalytics.comyoutube.com
While traditionally used for the homocoupling of a single carbonyl compound to produce symmetrical diols, advancements have enabled cross-coupling reactions between different aldehydes. organic-chemistry.orgorganic-chemistry.org For the synthesis of aryl-1,2-ethanediols, an aromatic aldehyde like 2-bromobenzaldehyde (B122850) could be a starting material. The reaction is typically mediated by a reducing agent such as magnesium, samarium(II) iodide, or low-valent titanium. numberanalytics.comrsc.org The choice of the reducing agent and reaction conditions can significantly influence the diastereoselectivity of the coupling. rsc.org
One of the challenges in pinacol coupling is the potential for side reactions, such as the reduction of the carbonyl to an alcohol. rsc.org However, methods using aluminum powder in aqueous sodium hydroxide (B78521) have been developed to minimize these side products. rsc.org While pinacol coupling is a powerful tool for creating the 1,2-diol functional group, controlling the stereochemistry in intermolecular cross-coupling reactions can be challenging. youtube.com
Catalytic Approaches in Enantioselective Synthesis
Catalytic methods offer an efficient and atom-economical route to enantiomerically pure compounds. Organocatalysis and transition metal catalysis are two prominent approaches for the enantioselective synthesis of diols like 1,2-Ethanediol, 1-(2-bromophenyl)-.
Organocatalysis in Diol Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a significant tool in asymmetric synthesis. nih.govumb.edu Chiral diols themselves, such as BINOL and TADDOL derivatives, can act as organocatalysts by creating a chiral environment around the substrate. nih.gov
For the formation of 1,2-diols, organocatalytic methods often involve the asymmetric hydroxylation of carbonyl compounds. For instance, the α-hydroxylation of β-keto esters using cinchona alkaloid derivatives as catalysts and peroxides as the oxidant can produce optically active anti-diols with good yields and enantioselectivities. nih.govacs.org Proline and its derivatives are also effective organocatalysts for direct asymmetric aldol (B89426) reactions, which can lead to the formation of chiral diols. lookchem.com These reactions are often highly regio-, diastereo-, and enantioselective. lookchem.com
The key advantage of organocatalysis is the use of metal-free, often readily available, and less sensitive catalysts compared to their transition metal counterparts. nih.gov
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis is a cornerstone of modern asymmetric synthesis, offering a wide range of transformations with high efficiency and selectivity. thieme-connect.com For the synthesis of chiral 1,2-diols, several transition metal-based strategies are available.
Asymmetric dihydroxylation, pioneered by Sharpless, is a prime example, typically using osmium tetroxide with chiral ligands. wikipedia.orgnih.gov However, due to the toxicity of osmium, efforts have been made to develop osmium-free dihydroxylation methods. researchgate.net Ruthenium-based catalysts, for example, have been investigated for the syn-dihydroxylation of olefins. researchgate.net
Another approach is the asymmetric ring-opening/cross-metathesis of cyclic olefins, which can be catalyzed by chiral ruthenium complexes to produce 1,2-anti-diols. nih.govscispace.com Furthermore, the enantioselective reduction of α-hydroxy ketones, as mentioned earlier, is often accomplished using transition metal catalysts, such as ruthenium, rhodium, and iridium, with chiral ligands. wikipedia.org These catalytic systems can achieve high enantioselectivities in the hydrogenation of ketones to form chiral alcohols. wikipedia.org
More recently, photoredox/nickel dual catalysis has emerged as a powerful method for the enantioselective acylation of α-hydroxy acids, providing access to chiral α-oxygenated ketones which are precursors to 1,2-diols. nih.gov
Biocatalytic Pathways for Chiral 1,2-Ethanediol, 1-(2-bromophenyl)-
Biocatalysis offers a powerful and environmentally benign approach to producing enantiomerically pure chiral molecules, which are crucial intermediates in the pharmaceutical and agrochemical industries. rsc.orgnih.gov The synthesis of chiral 1,2-Ethanediol, 1-(2-bromophenyl)- can be effectively achieved through the stereoselective reduction of a prochiral ketone precursor or the enantioconvergent hydrolysis of a racemic epoxide.
One prominent biocatalytic strategy involves the use of ketoreductases (KREDs) for the asymmetric reduction of 2-bromo-1-(2-bromophenyl)ethanone (B57523). A notable example is the recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu), which has demonstrated high efficiency and enantioselectivity in the reduction of various substituted acetophenones. rsc.org This enzyme, an NADPH-dependent benzil (B1666583) reductase, typically yields the corresponding (S)-alcohols with high enantiomeric excess. researchgate.net The electronic and steric properties of the substituents on the aromatic ring of the acetophenone (B1666503) substrate can influence the reaction rates and enantioselectivity of the reduction. rsc.org
Another promising biocatalytic route is the enantioconvergent hydrolysis of racemic 2-(2-bromophenyl)oxirane (B2677418) (a brominated styrene (B11656) oxide derivative). This method can utilize two different epoxide hydrolases (EHs) that exhibit complementary stereoselectivity. For instance, a bacterial EH from Caulobacter crescentus can preferentially hydrolyze the (S)-epoxide at the benzylic carbon, while a marine fish EH from Mugil cephalus can selectively attack the terminal carbon of the (R)-epoxide. nih.govresearchgate.net This dual-enzyme system effectively converts both enantiomers of the racemic epoxide into a single, enantiopure (R)-1,2-ethanediol product. nih.govresearchgate.net This approach has been successfully applied to produce (R)-phenyl-1,2-ethanediol with high enantiomeric excess and yield. nih.gov
Yeast, particularly Saccharomyces cerevisiae, is another versatile whole-cell biocatalyst for the synthesis of chiral diols. Butanediol dehydrogenase (Bdh1p) from S. cerevisiae is an enzyme capable of reducing vicinal diketones to their corresponding diols. nih.govresearchgate.net By overexpressing Bdh1p, along with a cofactor regeneration system like formate (B1220265) dehydrogenase (Fdh1p), engineered yeast strains can efficiently catalyze the production of enantiopure vicinal diols. nih.govresearchgate.net
Table 1: Biocatalytic Pathways for Chiral 1,2-Ethanediol, 1-(2-bromophenyl)-
| Biocatalytic Method | Enzyme/Microorganism | Precursor | Product Configuration | Key Findings |
|---|---|---|---|---|
| Asymmetric Ketone Reduction | Recombinant Ketoreductase from Pichia glucozyma (KRED1-Pglu) | 2-bromo-1-(2-bromophenyl)ethanone | (S)-1,2-Ethanediol, 1-(2-bromophenyl)- | High yield and enantiomeric excess for (S)-alcohols from various aromatic ketones. rsc.orgresearchgate.net |
| Enantioconvergent Epoxide Hydrolysis | Caulobacter crescentus and Mugil cephalus epoxide hydrolases | Racemic 2-(2-bromophenyl)oxirane | (R)-1,2-Ethanediol, 1-(2-bromophenyl)- | Dual-enzyme system converts both epoxide enantiomers to a single diol enantiomer. nih.govresearchgate.net |
| Whole-Cell Bioreduction | Engineered Saccharomyces cerevisiae (overexpressing Bdh1p and Fdh1p) | 1-(2-bromophenyl)ethane-1,2-dione | (2R,3R)-1-(2-bromophenyl)ethane-1,2-diol | Efficient production of enantiopure vicinal diols with integrated cofactor regeneration. nih.govresearchgate.net |
Derivatization from Related Halogenated Precursors
The synthesis of 1,2-Ethanediol, 1-(2-bromophenyl)- can also be achieved through the chemical modification of other halogenated compounds. A key precursor for this transformation is 2-bromo-1-(2-bromophenyl)ethanone. This α-bromoketone can be synthesized through the bromination of 1-(2-bromophenyl)ethanone using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent system. asianpubs.org
Once 2-bromo-1-(2-bromophenyl)ethanone is obtained, it can be converted to the target diol through a two-step process. The first step involves the reduction of the carbonyl group to a hydroxyl group. This reduction can be carried out using various reducing agents. Subsequently, the bromine atom is substituted with a hydroxyl group, typically through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate bromohydrin with a hydroxide source.
Table 2: Derivatization from Halogenated Precursors
| Precursor | Reagents and Conditions | Intermediate | Product |
|---|---|---|---|
| 1-(2-bromophenyl)ethanone | 1. N-Bromosuccinimide (NBS), PEG-400/water, sonication asianpubs.org | 2-bromo-1-(2-bromophenyl)ethanone | 1,2-Ethanediol, 1-(2-bromophenyl)- |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Comprehensive ¹H NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons. The chemical shifts (δ) in the ¹H NMR spectrum of 1,2-Ethanediol, 1-(2-bromophenyl)- are influenced by the electronic environment of each proton. nih.gov
Key features in the ¹H NMR spectrum include signals for the aromatic protons, the methine proton (CH-OH), and the methylene (B1212753) protons (CH₂-OH). The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.0-7.6 ppm) due to the influence of the bromine atom and the hydroxyl group. The methine proton, being attached to a carbon bearing an oxygen atom, is also shifted downfield. The methylene protons adjacent to the hydroxyl group will also have a characteristic chemical shift.
Interactive Data Table: ¹H NMR Chemical Shift Data for 1,2-Ethanediol, 1-(2-bromophenyl)- and related structures.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.6 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern of the benzene (B151609) ring. |
| Methine-H (CH-OH) | ~4.8 - 5.2 | Doublet of doublets or multiplet | Coupled to the methylene protons and potentially the hydroxyl proton. |
| Methylene-H (CH₂-OH) | ~3.6 - 3.9 | Multiplet | Diastereotopic protons may show complex splitting. |
Detailed ¹³C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). oregonstate.eduorganicchemistrydata.org
For 1,2-Ethanediol, 1-(2-bromophenyl)-, the ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the carbon bearing the bromine atom (C-Br), the two carbons of the ethanediol side chain (C-OH and CH₂-OH). The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity. docbrown.info The carbons attached to the hydroxyl groups will also be shifted downfield.
Interactive Data Table: ¹³C NMR Chemical Shift Data for 1,2-Ethanediol, 1-(2-bromophenyl)- and related structures.
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-Br | ~122 | The carbon directly attached to the bromine atom. |
| Aromatic C-H | ~127 - 134 | Multiple signals for the other aromatic carbons. |
| Aromatic Quaternary C | ~140 | The carbon of the benzene ring attached to the ethanediol side chain. |
| Methine C-OH | ~75 | The carbon of the CH-OH group. |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms and the stereochemistry of a molecule. studylib.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). pitt.edu For 1,2-Ethanediol, 1-(2-bromophenyl)-, COSY would show correlations between the methine proton and the methylene protons of the ethanediol side chain, as well as between adjacent aromatic protons. uvic.ca
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of proton and carbon signals. For instance, the methine proton signal would correlate with the methine carbon signal, and the methylene proton signals would correlate with the methylene carbon signal. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the methine proton to the aromatic carbons and the methylene carbon, providing evidence for the connectivity of the side chain to the phenyl ring. uvic.ca
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. wordpress.com This information is vital for determining the relative stereochemistry of the molecule, particularly the spatial relationship between the substituents on the chiral center and the rest of the molecule. wordpress.com
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the exact molecular formula of a compound by comparing the experimentally measured mass with the calculated masses of possible formulas. For 1,2-Ethanediol, 1-(2-bromophenyl)- (C₈H₉BrO₂), HRMS would confirm the elemental composition by providing a mass measurement with high accuracy. rsc.org
Electron Ionization and Electrospray Ionization Mass Spectrometry (EI-MS, ESI-MS)
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. rsc.orgwiley-vch.de
Electron Ionization (EI-MS): This is a "hard" ionization technique that often leads to extensive fragmentation of the molecule. nist.govresearchgate.net The resulting mass spectrum shows a pattern of fragment ions that can be used to deduce the structure of the molecule. For 1,2-Ethanediol, 1-(2-bromophenyl)-, common fragmentation pathways would include the loss of water (H₂O), the loss of a hydroxymethyl radical (•CH₂OH), and cleavage of the bond between the two carbons of the diol side chain. Cleavage of the C-C bond between the aromatic ring and the side chain can also occur.
Electrospray Ionization (ESI-MS): This is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govrsc.org This is particularly useful for confirming the molecular weight of the compound. nih.gov Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing structural information in a more controlled manner than EI-MS. uab.edu
Interactive Data Table: Expected Mass Spectral Fragments for 1,2-Ethanediol, 1-(2-bromophenyl)-.
| Ion (Fragment) | m/z (for ⁷⁹Br/⁸¹Br) | Possible Origin |
|---|---|---|
| [M]⁺• | 216/218 | Molecular ion (more likely in ESI) |
| [M-H₂O]⁺• | 198/200 | Loss of water from the molecular ion |
| [M-CH₂OH]⁺ | 185/187 | Cleavage of the C1-C2 bond of the side chain |
| [C₇H₆BrO]⁺ | 185/187 | Benzylic cleavage |
| [C₆H₄Br]⁺ | 155/157 | Loss of the ethanediol side chain |
| [C₇H₇O]⁺ | 107 | Loss of Br radical |
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 1,2-Ethanediol, 1-(2-bromophenyl)-, which has a molecular weight of 218.08 g/mol (for the 79Br isotope) and 220.08 g/mol (for the 81Br isotope), electron ionization mass spectrometry (EI-MS) would be expected to produce a characteristic pattern.
The molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, M⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%). While the molecular ion peak for alcohols can sometimes be weak or absent, the presence of the stable aromatic ring in this compound should result in an observable M⁺ peak. libretexts.org
Key fragmentation pathways for 1,2-Ethanediol, 1-(2-bromophenyl)- would include:
Alpha-Cleavage: The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For this molecule, cleavage between the two carbons of the ethanediol chain is highly probable. This would lead to the formation of a resonance-stabilized benzylic cation.
Cleavage of the C1-C2 bond would yield a prominent peak corresponding to the [C₆H₄Br-CHOH]⁺ fragment.
A key fragment would be the loss of a hydroxymethyl radical (•CH₂OH), resulting in a strong peak at m/z 185/187 ([M - 31]⁺).
Loss of Water: Alcohols can undergo dehydration, leading to a peak at [M - 18]⁺. libretexts.org
Aromatic Fragmentation: The 2-bromophenyl group would also lead to characteristic fragments. The loss of the bromine atom would result in a fragment at [M - Br]⁺. A peak corresponding to the bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157 is also expected. Further fragmentation of the aromatic ring can also occur.
A summary of the predicted significant fragments in the mass spectrum is provided in the table below.
| m/z (79Br/81Br) | Predicted Fragment Ion | Fragmentation Pathway |
| 218/220 | [C₈H₉BrO₂]⁺ | Molecular Ion (M⁺) |
| 200/202 | [C₈H₇BrO]⁺ | Loss of H₂O |
| 185/187 | [C₇H₆BrO]⁺ | α-cleavage, loss of •CH₂OH |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of Br from bromophenyl) |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |
Vibrational and Electronic Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Presence
FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of 1,2-Ethanediol, 1-(2-bromophenyl)- would exhibit distinct absorption bands corresponding to its alcohol, aromatic, and halogenated components. By comparing with spectra of related compounds like 1,2-ethanediol, 1-phenyl-1,2-ethanediol (B126754), and 1-(2-bromophenyl)-ethanone, the following characteristic peaks can be predicted. nist.govspectrabase.comnist.govchemicalbook.com
The presence of the hydroxyl (-OH) groups would be confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. tue.nl The C-O stretching vibrations of the primary and secondary alcohol groups would appear in the 1260-1050 cm⁻¹ region.
The aromatic 2-bromophenyl group would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (ortho-disubstituted) would be identifiable by the pattern of overtone bands in the 2000-1650 cm⁻¹ region and C-H out-of-plane bending bands in the 850-750 cm⁻¹ region. The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency range, typically between 600 and 500 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 2960 - 2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-O Stretch | Alcohol | 1260 - 1050 | Strong |
| C-Br Stretch | Aryl Halide | 600 - 500 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 1,2-Ethanediol, 1-(2-bromophenyl)- is the 2-bromophenyl group. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show absorptions characteristic of a substituted benzene ring.
The primary electronic transitions observed for aromatic compounds are π → π* transitions. science-softcon.de For the 2-bromophenyl group, two main absorption bands are expected:
An intense band, often referred to as the E₂-band, typically appears around 200-220 nm.
A less intense band with vibrational fine structure, known as the B-band, is expected in the 250-280 nm region.
The presence of the bromine atom and the ethanediol side chain as substituents on the benzene ring will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact λmax values can be influenced by the solvent used.
| Transition | Chromophore | Predicted λmax (nm) |
| π → π* (E₂-band) | Substituted Benzene Ring | ~210 |
| π → π* (B-band) | Substituted Benzene Ring | ~265 |
Circular Dichroism (CD) Spectroscopy for Chiral Properties
1,2-Ethanediol, 1-(2-bromophenyl)- possesses a chiral center at the carbon atom bonded to the 2-bromophenyl group and a hydroxyl group. Therefore, this compound can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a crucial technique for studying such chiral molecules. chemrxiv.org It measures the differential absorption of left and right circularly polarized light by a chiral sample.
A CD spectrum provides information about the stereochemistry of the molecule. Each enantiomer of 1,2-Ethanediol, 1-(2-bromophenyl)- would produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effects (positive or negative peaks) in the CD spectrum, corresponding to the electronic transitions observed in the UV-Vis spectrum, can be used to determine the absolute configuration (R or S) of a particular enantiomer, often by comparison with theoretical calculations or with structurally related compounds of known configuration. arxiv.orgwiley-vch.de
Theoretical Chemistry and Computational Studies of 1,2-Ethanediol, 1-(2-bromophenyl)-
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1,2-Ethanediol, 1-(2-bromophenyl)-, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide valuable insights that complement experimental data. espublisher.commdpi.com
A primary application of DFT would be to perform a geometry optimization to determine the most stable three-dimensional conformation of the molecule. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Such calculations can also help in understanding the intramolecular hydrogen bonding possibilities between the two hydroxyl groups.
Ab Initio Calculations for Conformational Analysis and Spectroscopic Property Prediction
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are instrumental in performing detailed conformational analysis and predicting spectroscopic properties. rsc.org For 1,2-Ethanediol, 1-(2-bromophenyl)-, these calculations can map out the potential energy surface, identifying stable conformers and the energy barriers separating them.
The conformational flexibility of this molecule arises from the rotation around several key single bonds: the C-C bond of the ethanediol moiety and the C-C bond connecting the phenyl ring to the diol chain. The orientation of the OCCO backbone in 1,2-ethanediol is known to exist in an equilibrium between gauche and trans conformers in the liquid state, a balance governed by a delicate interplay of intra- and intermolecular forces. nih.gov The presence of the bulky 2-bromophenyl group introduces further steric and electronic constraints.
Conformational Analysis: Theoretical calculations would be employed to determine the geometries of various possible conformers. The relative energies of these conformers can be calculated to predict their population distribution at a given temperature. Key dihedral angles, such as the O-C-C-O angle of the ethanediol fragment and the C-C-C-OH angles, would define the unique spatial arrangement of each conformer.
Spectroscopic Property Prediction: A significant application of ab initio calculations is the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. nih.gov For instance, Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. rsc.org Ab initio methods like the Gauge-Including Atomic Orbital (GIAO) method can calculate the magnetic shielding tensors for each atom in a given conformation. rsc.org By performing a Boltzmann-weighted average of the calculated shieldings over the different stable conformers, a theoretical NMR spectrum can be generated. These calculations can help in assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of 1,2-Ethanediol, 1-(2-bromophenyl)-.
Below is a hypothetical data table illustrating the kind of results that would be obtained from ab initio calculations for the most stable conformers of 1,2-Ethanediol, 1-(2-bromophenyl)-.
Table 1: Predicted Relative Energies and Key Dihedral Angles of 1,2-Ethanediol, 1-(2-bromophenyl)- Conformers from Ab Initio Calculations
| Conformer | Relative Energy (kcal/mol) | O-C-C-O Dihedral Angle (°) | C(ring)-C-C-O Dihedral Angle (°) |
| I (gauche) | 0.00 | 65.2 | 175.8 |
| II (trans) | 1.25 | 178.5 | 60.5 |
| III (gauche) | 0.45 | -68.9 | 58.9 |
| IV (trans) | 1.80 | -177.3 | 178.1 |
Note: The data in this table is illustrative and represents typical outputs from computational chemistry studies.
Molecular Dynamics Simulations for Intramolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the nature and strength of intramolecular interactions, such as hydrogen bonds. dovepress.com For 1,2-Ethanediol, 1-(2-bromophenyl)-, a key intramolecular interaction to investigate is the hydrogen bond that can form between the two hydroxyl groups of the ethanediol chain.
The presence of a 2-bromophenyl substituent can significantly influence this intramolecular hydrogen bonding. The bromine atom is electron-withdrawing and can affect the acidity of the hydroxyl protons. Furthermore, steric hindrance from the bulky aromatic ring can either favor or disfavor conformations that allow for the formation of an intramolecular hydrogen bond. Theoretical studies on related molecules like 2-halophenols have shown that weak intramolecular hydrogen bonds can exist. rsc.org
Investigating Hydrogen Bonding: MD simulations can track the distance between the hydrogen atom of one hydroxyl group and the oxygen atom of the other, as well as the angle of the O-H···O interaction. By analyzing the trajectory of the simulation, one can determine the percentage of time the molecule spends in a conformation that supports an intramolecular hydrogen bond. researchgate.net The competition between the formation of intramolecular hydrogen bonds and intermolecular hydrogen bonds with a solvent (like water) can also be studied, revealing how the molecular environment affects its structure. researchgate.net
The results from MD simulations are often presented in terms of radial distribution functions (RDFs), which show the probability of finding one atom at a certain distance from another. A sharp peak in the RDF for the H···O distance at around 2 Å would be strong evidence for a stable intramolecular hydrogen bond.
Table 2: Analysis of Intramolecular Hydrogen Bonding from a Hypothetical Molecular Dynamics Simulation of 1,2-Ethanediol, 1-(2-bromophenyl)- in Water
| Interaction Parameter | Average Value | Standard Deviation |
| O-H···O distance (Å) | 2.15 | 0.45 |
| O-H···O angle (°) | 155 | 15 |
| Percentage of simulation time with H-bond | 45% | - |
| Average number of intermolecular H-bonds with water | 2.5 | 0.8 |
Note: The data in this table is illustrative and represents typical outputs from molecular dynamics simulations. This data would suggest that in an aqueous environment, the molecule exists in a dynamic equilibrium, with a significant population of conformers exhibiting an intramolecular hydrogen bond, while also readily interacting with surrounding water molecules.
Reaction Mechanisms and Chemical Transformations of 1,2 Ethanediol, 1 2 Bromophenyl
Mechanistic Studies of Diol Formation Pathways
The synthesis of 1,2-Ethanediol (B42446), 1-(2-bromophenyl)- can be achieved through several routes, with asymmetric methods being particularly important for accessing enantiomerically pure forms. Key among these are the asymmetric dihydroxylation of the corresponding alkene and the biocatalytic reduction of a ketone precursor.
The Sharpless Asymmetric Dihydroxylation provides a reliable method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. organic-chemistry.orgnih.gov In the case of forming 1,2-Ethanediol, 1-(2-bromophenyl)-, the substrate is 2-bromostyrene (B128962). The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral ligand. nih.govwikipedia.org
The core of the stereocontrol lies in the formation of a chiral complex between OsO₄ and a quinine-derived ligand. wikipedia.org Two standard ligand systems, available as pre-packaged "AD-mix" reagents, are typically used:
AD-mix-α : Contains the dihydroquinine (DHQ) derived ligand, (DHQ)₂PHAL.
AD-mix-β : Contains the dihydroquinidine (B8771983) (DHQD) derived ligand, (DHQD)₂PHAL. organic-chemistry.org
The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, leading to the formation of the corresponding (R,S)- or (S,R)-enantiomer of the diol.
The catalytic cycle proceeds through the following key steps:
Complex Formation : The chiral ligand coordinates to OsO₄ to form a chiral osmium-ligand complex. This complex is more reactive than free OsO₄, accelerating the reaction. youtube.com
[3+2] Cycloaddition : The alkene, 2-bromostyrene, approaches the chiral osmium complex. The chiral ligand creates a binding pocket that sterically favors the approach of the alkene from one specific face. This is followed by a [3+2] cycloaddition reaction to form a cyclic osmate ester intermediate. wikipedia.orgnumberanalytics.com The regioselectivity of the reaction favors the more electron-rich double bond, which in this case is the only one present. wikipedia.org
Hydrolysis : The cyclic osmate ester is hydrolyzed, often accelerated by an additive like methanesulfonamide, to release the chiral diol, 1,2-Ethanediol, 1-(2-bromophenyl)-. wikipedia.org This step also regenerates a reduced osmium species (Os(VI)).
Reoxidation : The stoichiometric oxidant, typically potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), reoxidizes the Os(VI) species back to OsO₄, allowing the catalytic cycle to continue. organic-chemistry.org
A potential secondary reaction pathway can occur if the osmate ester is reoxidized before hydrolysis, which can lead to lower enantioselectivity. Using a higher concentration of the chiral ligand can suppress this secondary cycle. wikipedia.org
Table 1: Reagents in Sharpless Asymmetric Dihydroxylation and Their Functions
| Reagent/Component | Function |
| 2-Bromostyrene | Alkene Substrate |
| Osmium Tetroxide (OsO₄) | Primary Oxidant (used catalytically) |
| (DHQ)₂PHAL or (DHQD)₂PHAL | Chiral Ligand for Stereocontrol |
| Potassium Ferricyanide | Stoichiometric Reoxidant |
| Potassium Carbonate | Base to maintain optimal pH |
| tert-Butanol/Water | Solvent System |
| Methanesulfonamide (optional) | Additive to accelerate hydrolysis |
Biocatalytic reductions offer an environmentally benign alternative for producing enantiopure alcohols. The enantioselective synthesis of 1,2-Ethanediol, 1-(2-bromophenyl)- can be envisioned via the reduction of a prochiral ketone precursor, such as 2-bromo-α-hydroxyacetophenone. This transformation is typically mediated by carbonyl reductase (CR) or alcohol dehydrogenase (ADH) enzymes, often utilized within whole-cell biocatalysts.
The origin of enantioselectivity is governed by the three-dimensional structure of the enzyme's active site. The substrate binds within a specific pocket of the enzyme in a conformation that minimizes steric hindrance and maximizes favorable interactions. This precise orientation positions one of the two prochiral faces of the ketone's carbonyl group towards the enzyme's cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or NADH.
The stereochemical outcome of many enzymatic ketone reductions follows Prelog's rule . This rule predicts that for many dehydrogenases, the hydride from the cofactor will be delivered to the Re-face of the carbonyl group, yielding the (S)-alcohol. Conversely, anti-Prelog reductases deliver the hydride to the Si-face, producing the (R)-alcohol. The substrate itself is categorized based on the priority of the substituents attached to the carbonyl carbon (Large, Small).
In the reduction of 2-bromo-α-hydroxyacetophenone, the enzyme's active site would orient the 2-bromophenyl group (large substituent) and the hydroxymethyl group (small substituent) into specific pockets. This locks the carbonyl group in place, exposing either the Re or Si face to the cofactor for stereospecific hydride attack, thus producing a single enantiomer of the diol product with high enantiomeric excess (% ee). The choice of microorganism or isolated enzyme is therefore critical to obtaining the desired (R)- or (S)-enantiomer of 1,2-Ethanediol, 1-(2-bromophenyl)-.
Chemical Reactions Involving the Vicinal Diol Functionality
The adjacent hydroxyl groups in 1,2-Ethanediol, 1-(2-bromophenyl)- are the nexus of its reactivity, enabling transformations such as elimination, cyclization, and oxidation.
Deoxydehydration (DODH) is a reductive elimination reaction that converts a vicinal diol into an alkene, in this case transforming 1,2-Ethanediol, 1-(2-bromophenyl)- back into 2-bromostyrene. rsc.org This reaction requires a catalyst, typically a high-valent oxo-metal complex (e.g., Rhenium, Molybdenum), and a stoichiometric reductant. rsc.org
Rhenium-based catalysts, such as methyltrioxorhenium (MTO) or perrhenate (B82622) salts, are particularly effective. Research on the analogous substrate, 1-(4-bromophenyl)-1,2-ethanediol, has shown near-quantitative conversion to 4-bromostyrene (B1200502) using a 2,6-dimethylpyridinium perrhenate catalyst with triphenylphosphine (B44618) (PPh₃) as the reductant. rsc.org The mechanism for the 2-bromo isomer is expected to be analogous.
A simplified catalytic cycle with a rhenium catalyst involves the following steps: rsc.org
Reduction of Catalyst : The initial Re(VII) catalyst is reduced by the reductant (e.g., PPh₃) to an active Re(V) species.
Diolate Formation : The vicinal diol coordinates to the reduced Re(V) center and undergoes condensation to form a cyclic rhenium(V) diolate intermediate.
Olefin Extrusion : The cyclic diolate undergoes a retro-[2+2] cycloaddition (olefin extrusion), releasing the alkene (2-bromostyrene). This step is the key C-O bond cleavage event and results in the formation of a higher-valent Re(VII) oxide species.
Catalyst Regeneration : The Re(VII) oxide is then reduced by another molecule of the reductant, regenerating the active Re(V) catalyst to continue the cycle.
Table 2: Catalyst System for Deoxydehydration of an Analogous Aryl Diol
| Substrate | Catalyst System | Reductant | Product | Yield | Conversion |
| 1-(4-Bromophenyl)-1,2-ethanediol | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 4-Bromostyrene | >99% | >99% |
Data from a study on a similar substrate, demonstrating the efficacy of the catalytic system. rsc.org
The vicinal diol group of 1,2-Ethanediol, 1-(2-bromophenyl)- can be readily converted into a five-membered 1,3-dioxolane (B20135) ring. This reaction is a common strategy for protecting diols. The cyclization is typically achieved by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst.
The mechanism for this acetal (B89532) or ketal formation is as follows:
Protonation of Carbonyl : The acid catalyst protonates the carbonyl oxygen of the aldehyde (e.g., formaldehyde) or ketone (e.g., acetone), making the carbonyl carbon more electrophilic.
Nucleophilic Attack : One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal or hemiketal intermediate.
Proton Transfer and Water Elimination : A proton transfer occurs from the attacking hydroxyl group to the other oxygen. The resulting water molecule is a good leaving group and is eliminated after protonation, forming a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization : The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking the oxocarbenium ion to close the five-membered ring.
Deprotonation : The final step is the deprotonation of the remaining hydroxyl oxygen, which regenerates the acid catalyst and yields the stable 1,3-dioxolane product, such as 2-(2-bromophenyl)-4-(hydroxymethyl)-1,3-dioxolane (if reacting with formaldehyde) or the corresponding dimethyl-substituted derivative (if reacting with acetone). The specific product formed would be 4-Aryl-1,3-dioxolane if the cyclization is with a carbonyl that attaches to the benzylic carbon and the adjacent one. A more direct route to 2-(2-bromophenyl)-1,3-dioxolane involves reacting 2-bromobenzaldehyde (B122850) with ethylene (B1197577) glycol. nih.gov
The hydroxyl groups of 1,2-Ethanediol, 1-(2-bromophenyl)- can undergo both oxidation and reduction, leading to different products.
Oxidation Pathways: The oxidation of vicinal diols can proceed via two main pathways depending on the oxidant used.
Oxidative Cleavage : Strong oxidizing agents that can form a cyclic intermediate with the diol will cleave the carbon-carbon bond between the hydroxyl-bearing carbons. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are classic examples. The mechanism involves the formation of a cyclic periodate or plumbate ester, which then fragments to yield two carbonyl compounds. For 1,2-Ethanediol, 1-(2-bromophenyl)-, this cleavage would break the C1-C2 bond of the ethanediol backbone, yielding 2-bromobenzaldehyde and formaldehyde .
Oxidation without Cleavage : Milder or more selective oxidizing agents can oxidize one or both hydroxyl groups without cleaving the C-C bond. For instance, selective oxidation of the secondary benzylic alcohol could yield the α-hydroxy ketone, 2-bromo-α-hydroxyacetophenone . Further oxidation could potentially lead to the corresponding α-diketone. The aerial oxidation of ethane-1,2-diol in the presence of copper has been shown to result in C-C bond cleavage, suggesting that similar conditions could also cleave 1,2-Ethanediol, 1-(2-bromophenyl)-. rsc.org
Reduction Pathways: The reduction of the hydroxyl groups in a diol is less straightforward than the reduction of a carbonyl.
Reductive Elimination (Deoxydehydration) : As discussed in section 4.2.1, the most significant "reduction" of the diol functionality is its conversion to an alkene. This deoxydehydration reaction is formally a reduction as it removes oxygen from the molecule.
Conversion to Dihaloalkane : The hydroxyl groups can be replaced by halogens via nucleophilic substitution, for example, using reagents like HBr or PBr₃. This would convert the diol to the corresponding 1,2-dibromo-1-(2-bromophenyl)ethane. While not a direct reduction of the OH group itself, it is a related transformation.
Reactivity and Mechanism of the Bromine Substituent on the Phenyl Ring
The bromine atom attached to the phenyl ring is the primary site of many chemical transformations for 1,2-Ethanediol, 1-(2-bromophenyl)-. Its reactivity is a focal point for synthetic chemists looking to modify the molecule and introduce new functional groups.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orglibretexts.org
For 1,2-Ethanediol, 1-(2-bromophenyl)-, the diol side chain is not a strong electron-withdrawing group. Halogens, like bromine, are deactivating towards electrophilic aromatic substitution but are ortho, para-directing. libretexts.orglibretexts.org In the context of nucleophilic aromatic substitution, the presence of only the bromo and the 1,2-ethanediol substituents does not sufficiently activate the ring for a facile SNAr reaction under standard conditions. The reaction is generally unfavorable because the aromatic ring is not electron-poor enough to be attacked by a nucleophile. masterorganicchemistry.com For SNAr to occur, additional, more potent electron-withdrawing groups would need to be present on the ring to lower its electron density and stabilize the anionic intermediate. libretexts.orgyoutube.com
The bromine atom on the phenyl ring of 1,2-Ethanediol, 1-(2-bromophenyl)- serves as an excellent handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. google.comrsc.org The most common and synthetically useful of these are the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, all of which typically utilize a palladium catalyst. mdpi-res.com
Suzuki Coupling: The Suzuki reaction is a versatile method for creating a carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org 1,2-Ethanediol, 1-(2-bromophenyl)- can readily participate as the aryl bromide component in Suzuki couplings. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of boronic acids can be used, allowing for the introduction of diverse aryl, vinyl, or alkyl groups at the ortho position of the ethanediol substituent. organic-chemistry.org The mild reaction conditions and high functional group tolerance make the Suzuki coupling a highly valuable transformation. youtube.comnih.gov
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups onto the phenyl ring of 1,2-Ethanediol, 1-(2-bromophenyl)-. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org The reaction typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. thieme-connect.de While the intermolecular Heck reaction is common, intramolecular versions can also be highly efficient. libretexts.org
Sonogashira Coupling: To form a carbon-carbon bond between an aryl halide and a terminal alkyne, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. organic-chemistry.orgyoutube.com 1,2-Ethanediol, 1-(2-bromophenyl)- can be coupled with a variety of terminal alkynes to produce arylalkynes. The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, along with a copper cycle that facilitates the formation of a copper acetylide intermediate. youtube.com This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes under mild conditions. libretexts.org
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This allows for the direct introduction of primary or secondary amines at the position of the bromine atom in 1,2-Ethanediol, 1-(2-bromophenyl)-. The development of this reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orglookchem.com
Table of Metal-Catalyzed Cross-Coupling Reactions:
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd catalyst, base | C-C |
| Heck Reaction | Alkene | Pd catalyst, base | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | C-C |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | C-N |
This table provides a summary of common cross-coupling reactions applicable to 1,2-Ethanediol, 1-(2-bromophenyl)-.
The position of the bromine atom ortho to the 1,2-ethanediol side chain has a notable impact on the reactivity of the aromatic ring due to a combination of electronic and steric effects.
Steric Effects: The bromine atom, being relatively large, exerts a significant steric hindrance on the adjacent ortho position. wikipedia.org This steric bulk can influence the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, attack at the position ortho to a bulky group is often disfavored. makingmolecules.com In the case of 1,2-Ethanediol, 1-(2-bromophenyl)-, the bromine atom and the adjacent ethanediol group create a sterically crowded environment around that region of the molecule. This can affect the approach of reagents and influence the outcome of reactions, potentially favoring substitution at less hindered positions of the ring. rsc.org
Advanced Research Applications and Derivatization Strategies for 1,2 Ethanediol, 1 2 Bromophenyl
Utilization in Stereoselective Organic Synthesis
The presence of two adjacent stereocenters and a synthetically versatile aromatic bromide makes 1,2-Ethanediol (B42446), 1-(2-bromophenyl)- a prized chiral precursor. It serves as a foundational element for the stereocontrolled synthesis of intricate molecular architectures and pharmaceutically significant compounds.
Chiral 1,2-diols are recognized as privileged structural motifs found in a wide array of natural products and complex organic molecules. researchgate.net The strategic placement of the hydroxyl groups in 1,2-Ethanediol, 1-(2-bromophenyl)- allows for its use in the construction of larger, stereochemically defined structures. The bromine atom on the phenyl ring provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the elaboration of the molecular framework. This dual functionality makes it an ideal starting material for the synthesis of compounds with multiple stereocenters, where precise control over the three-dimensional arrangement of atoms is paramount. The synthesis of such complex molecules is often challenging, and the availability of versatile chiral building blocks like 1,2-Ethanediol, 1-(2-bromophenyl)- is crucial for advancing the field of organic synthesis. researchgate.net
Optically active 1,2-diols are critical intermediates in the synthesis of numerous pharmaceuticals and biologically active compounds. justia.com For instance, the enantiomers of 1-phenyl-1,2-ethanediol (B126754) are used in the synthesis of β-adrenergic blocking agents and as precursors for biphosphine ligands in asymmetric catalysis. researchgate.net The structural similarity of 1,2-Ethanediol, 1-(2-bromophenyl)- to these compounds suggests its potential as a precursor for novel therapeutic agents. The bromine substituent can be exploited to introduce functionalities that modulate the biological activity of the target molecule. Biocatalytic methods, employing enzymes like carbonyl reductases, have been developed for the efficient synthesis of optically pure 1-aryl-1,2-ethanediols, highlighting a sustainable and highly selective route to these valuable compounds. nih.gov
Table 1: Examples of Optically Active 1,2-Diols and Their Applications
| Compound Name | Application |
| (S)-1-Phenyl-1,2-ethanediol | Precursor for biphosphine ligands, chiral initiator for stereoselective polymerization. researchgate.net |
| (R)-1-Phenyl-1,2-ethanediol | Synthon for the preparation of β-adrenergic blocking agents. researchgate.net |
| cis-(1S,2R)-Dihydroxyindane | Starting material for the anti-AIDS drug Crixivan. justia.com |
Role in Ligand Design and Catalysis
The chiral diol functionality of 1,2-Ethanediol, 1-(2-bromophenyl)- makes it an excellent scaffold for the design of chiral ligands. These ligands, when complexed with metal centers, can induce high levels of stereoselectivity in a variety of chemical transformations.
The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The diol moiety of 1,2-Ethanediol, 1-(2-bromophenyl)- can be readily derivatized to create bidentate or tridentate ligands. For example, reaction with appropriate reagents can yield phosphine, amine, or oxazoline (B21484) functionalities, which are known to coordinate effectively with transition metals. The inherent chirality of the diol backbone is transferred to the resulting metal complex, creating a chiral environment that can discriminate between enantiomeric transition states. This allows for the preferential formation of one enantiomer of the product, a critical aspect in the synthesis of chiral drugs and fine chemicals. The modular nature of ligand synthesis, starting from chiral building blocks like 1,2-Ethanediol, 1-(2-bromophenyl)-, allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. nih.gov
Beyond metal-based catalysis, there is a growing interest in organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. Chiral diols and their derivatives can act as organocatalysts, often through hydrogen bonding interactions. The hydroxyl groups of 1,2-Ethanediol, 1-(2-bromophenyl)- can participate in hydrogen bonding networks, activating substrates and controlling the stereochemical outcome of reactions. Recently, organocatalytic systems have been successfully merged with 1,2-boronate rearrangements to achieve asymmetric multicomponent reactions, demonstrating the potential of combining different catalytic strategies. nih.gov The development of organocatalysts based on readily available chiral building blocks offers a more sustainable and environmentally friendly alternative to traditional metal catalysts.
Material Science Applications Through Derivatization
While the primary applications of 1,2-Ethanediol, 1-(2-bromophenyl)- have been in synthesis and catalysis, its derivatization also opens avenues in material science. The ability to introduce various functional groups through the bromine atom allows for the creation of novel polymers and functional materials. For instance, polymerization of derivatives could lead to chiral polymers with unique optical or recognition properties. The incorporation of this chiral diol into larger supramolecular assemblies or liquid crystalline phases could also be explored for applications in chiral sensing or separation technologies. The versatility of the 1-(2-bromophenyl)-1,2-ethanediol structure provides a platform for the design and synthesis of new materials with tailored properties.
Polymer Precursors
The diol functionality of 1,2-Ethanediol, 1-(2-bromophenyl)- makes it a prime candidate as a monomer for condensation polymerization. This process typically involves reacting the diol with a dicarboxylic acid or its derivative to form polyesters. nih.gov The resulting polymer chain would incorporate the 1-(2-bromophenyl)ethane-1,2-dioxy unit, influencing the polymer's thermal and mechanical properties.
While direct polymerization studies of 1,2-Ethanediol, 1-(2-bromophenyl)- are not extensively documented in publicly available literature, research on analogous compounds provides strong evidence for its potential. For instance, the acid-catalyzed polymerization of the non-brominated counterpart, phenyl ethane (B1197151) 1,2-diol, has been successfully demonstrated to produce organosoluble poly(phenylene vinylene). chemrxiv.org This suggests that 1,2-Ethanediol, 1-(2-bromophenyl)- could undergo similar acid-catalyzed self-condensation or be copolymerized with other diols and diacids to create a variety of polyesters with unique properties imparted by the bromine atom.
The general scheme for the polycondensation of a diol with a dicarboxylic acid is a well-established method for polyester (B1180765) synthesis. nih.gov This approach allows for the systematic modification of the polymer backbone by selecting different dicarboxylic acid co-monomers, thereby tuning the final properties of the material.
Table 1: Potential Dicarboxylic Acids for Copolymerization with 1,2-Ethanediol, 1-(2-bromophenyl)-
| Dicarboxylic Acid | Potential Impact on Polymer Properties |
| Adipic Acid | Increased flexibility and lower melting point. |
| Terephthalic Acid | Enhanced rigidity, thermal stability, and crystallinity. |
| Sebacic Acid | Improved toughness and hydrophobicity. |
| Itaconic Acid | Introduction of double bonds for subsequent cross-linking or functionalization. |
The bromine atom on the phenyl ring also serves as a reactive handle for further derivatization, a key strategy in developing advanced polymers. For example, brominated polyethylene (B3416737) has been synthesized by the copolymerization of ethylene (B1197577) with ω-bromoalkenes, demonstrating the utility of bromine as a functional group for subsequent polymer reactions. mdpi.com
Functional Material Development
The development of functional materials hinges on the precise control of their chemical structure and resulting properties. 1,2-Ethanediol, 1-(2-bromophenyl)- offers a platform for creating such materials due to its inherent functionalities.
Research on structurally similar compounds highlights the potential applications. For example, UV-responsive degradable polymers have been synthesized using 1-(4-aminophenyl) ethane-1,2-diol. In this work, the diol was polymerized via condensation with a diacid chloride. The resulting polyester could be degraded upon UV irradiation, triggering the release of an encapsulated payload. illinois.edu This demonstrates the potential of the ethane-1,2-diol moiety as a key component in stimuli-responsive materials. The bromo-substituted phenyl group in 1,2-Ethanediol, 1-(2-bromophenyl)- could be similarly exploited, for instance, by conversion to other functional groups that impart light- or chemical-sensitivity.
Furthermore, the bromine atom itself can be a critical component for imparting specific functionalities. Organobromine compounds are widely used as flame retardants. google.com Incorporating 1,2-Ethanediol, 1-(2-bromophenyl)- into a polymer matrix could potentially enhance the flame retardant properties of the resulting material.
The derivatization of the diol group or the bromophenyl moiety can lead to a wide array of functional materials. For instance, the hydroxyl groups could be reacted to attach other functional molecules, or the bromine atom could be replaced through various cross-coupling reactions to introduce new chemical entities.
Table 2: Potential Derivatization Strategies and Applications
| Derivatization Site | Reagent/Reaction Type | Potential Functional Material Application |
| Diol Group | Reaction with isocyanates | Polyurethanes with modified properties. |
| Diol Group | Esterification with functional carboxylic acids | Introduction of fluorescent or bioactive moieties. |
| Bromophenyl Group | Suzuki or Sonogashira coupling | Synthesis of conjugated polymers for electronic applications. |
| Bromophenyl Group | Nucleophilic substitution | Attachment of specific ligands for sensing or catalysis. |
While direct and extensive research on 1,2-Ethanediol, 1-(2-bromophenyl)- is still emerging, the foundational principles of polymer chemistry and material science, along with studies on analogous compounds, strongly suggest its significant potential in the creation of next-generation polymers and functional materials. Future research will likely focus on exploring these derivatization strategies to unlock the full potential of this versatile chemical building block.
Emerging Research Directions and Challenges
Development of Sustainable and Economical Synthesis Routes for 1,2-Ethanediol (B42446), 1-(2-bromophenyl)-
The drive towards green chemistry is significantly influencing the synthesis of specialty chemicals. For 1,2-ethanediol, 1-(2-bromophenyl)-, a major challenge is to move away from traditional multi-step syntheses that may use harsh reagents and generate significant waste. Emerging research focuses on developing routes that are both environmentally benign and economically viable.
One promising strategy is the adoption of biocatalysis. The synthesis of structurally similar chiral diols, such as (R)-p-chlorophenyl-1,2-ethanediol, has been successfully achieved on a gram-scale using enzymatic processes. nih.gov This approach, often involving the enantioconvergent hydrolysis of a corresponding racemic epoxide by a pair of epoxide hydrolases, offers high yields and enantiomeric purity under mild reaction conditions. nih.gov Applying this strategy to 2-(2-bromophenyl)oxirane (B2677418) could provide a direct and sustainable route to enantiomerically pure 1,2-ethanediol, 1-(2-bromophenyl)-.
Another avenue of sustainable synthesis involves the use of starting materials derived from biomass. While direct synthesis from biomass is complex, research into the conversion of bio-derived ethylene (B1197577) glycol and other polyols is advancing. researchgate.net The formose reaction, a method for producing sugars from formaldehyde, has been investigated for the synthesis of ethane-1,2-diol in a prebiotic chemistry context, highlighting a long-term research goal of using simple, renewable C1 feedstocks. ajchem-a.com The challenge lies in adapting these foundational concepts to create more complex substituted diols like the title compound in an efficient manner. ajchem-a.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
Bi-enzymatic Catalysis: As mentioned, biocatalytic systems are a major focus. The use of a pair of epoxide hydrolases with complementary stereoselectivity has proven highly effective for related compounds. nih.gov For instance, a mutant of Phaseolus vulgaris EH1 and a mutant of Rhodotorula paludigena RpEH were used in tandem to hydrolyze racemic p-chlorostyrene oxide, achieving high yields and enantiomeric excess of the resulting diol. nih.gov This bi-enzymatic, enantioconvergent approach minimizes waste by converting both enantiomers of the starting material into a single desired enantiomer of the product. nih.gov
| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee_p) | Space-Time Yield (STY) |
| E. coli/pveh1Z4X4-59 & E. coli/rpehF361V | rac-p-chlorostyrene oxide (300 mM) | 93.4% | 87.8% | 8.63 g/L/h |
This table presents data for the synthesis of (R)-p-chlorophenyl-1,2-ethanediol, a structurally related compound, demonstrating the potential of bi-enzymatic systems. nih.gov
Nanocluster Catalysis: On the inorganic front, metal oxide nanoclusters are being explored for their catalytic activity in diol conversions. Computational studies on (MO3)3 (where M = Mo, W) nanoclusters have shown their potential to catalyze the dehydration and dehydrogenation of 1,2-ethanediol. nih.gov These catalysts operate through Lewis acid-base interactions and can facilitate specific bond-breaking and rearrangement pathways. nih.gov Tailoring the composition and structure of such nanoclusters could lead to highly selective catalysts for the synthesis or subsequent transformation of 1,2-ethanediol, 1-(2-bromophenyl)-.
Transition Metal Catalysis: Palladium- and copper-based catalysts are well-established in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These systems are being investigated for novel synthetic routes. For example, palladium-catalyzed reactions are crucial for cross-coupling, and copper(I) salts have been used for the stereospecific borylation of related molecules, which can then be oxidized to diols. researchgate.net The development of new ligands and reaction conditions for these metals is a continuous effort to enhance their activity and selectivity for substrates like the precursors to 1,2-ethanediol, 1-(2-bromophenyl)-.
Advanced In Silico Modeling for Property Prediction and Mechanistic Insight
Computational chemistry has become an indispensable tool for accelerating research by predicting molecular properties and elucidating complex reaction mechanisms. In silico modeling provides insights that can guide experimental work, saving time and resources.
Mechanistic Studies: Density Functional Theory (DFT) and higher-level methods like coupled-cluster (CCSD(T)) theory are used to map out the potential energy surfaces of reactions. nih.gov For example, computational studies on the conversion of 1,2-ethanediol over molybdenum and tungsten oxide nanoclusters have detailed the reaction pathways for dehydration and dehydrogenation, identifying key intermediates and transition states. nih.gov These studies revealed that for certain reactions, standard DFT functionals may not be sufficient, and more accurate CCSD(T) methods are required to obtain quantitative energy barriers. nih.gov Such insights are crucial for understanding catalyst behavior and designing more efficient catalytic processes for producing or using 1,2-ethanediol, 1-(2-bromophenyl)-.
Property Prediction: In silico tools are also widely used to predict the physicochemical and biological properties of new molecules. nih.govresearchgate.net For derivatives of 1,2-ethanediol, 1-(2-bromophenyl)-, molecular docking simulations can predict how they might interact with biological targets like enzymes or receptors. nih.govresearchgate.net These models can calculate binding affinities and identify key interactions, which is the first step in designing new functional molecules with potential therapeutic applications. researchgate.netnih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted to assess the "drug-likeness" of potential new compounds, helping to prioritize which derivatives to synthesize and test in the lab. nih.gov
Expanding the Scope of Derivatization for New Functional Molecules
The two hydroxyl (-OH) groups of 1,2-ethanediol, 1-(2-bromophenyl)- offer reactive sites for a wide range of chemical modifications. Derivatization is a key strategy for creating new molecules with tailored properties for specific applications, from analytical science to materials and medicine.
Derivatization for Analysis: A significant challenge in analytical chemistry is the detection and quantification of polar molecules like diols. Chemical derivatization is often employed to improve their chromatographic behavior and detection sensitivity. Reagents such as 4-carbethoxyhexafluorobutyryl chloride and 3,5-dinitrobenzoyl chloride are used to convert glycols into less polar, more volatile esters that are more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). nemi.govnih.gov The development of novel derivatization reagents, such as 4-diazomethylpyridine for LC-MS/MS analysis, continues to expand the analytical toolkit. researchgate.net
Synthesis of Functional Molecules: Beyond analytical applications, the primary goal of derivatization is to synthesize new functional molecules. The core structure of 1,2-ethanediol, 1-(2-bromophenyl)- can be incorporated into larger molecular frameworks to impart specific properties. For instance, research on related bromophenyl compounds has shown their use as precursors in the synthesis of quinoline-oxadiazole derivatives, which have been investigated as potential anticancer and antimicrobial agents. researchgate.net The diol moiety can be used to form esters, ethers, or cyclic structures like acetals, or it can be replaced altogether in subsequent synthetic steps, making it a versatile synthon for accessing a diverse range of chemical structures.
Q & A
Q. What methodologies are effective for synthesizing enantiopure 1-(2-bromophenyl)-1,2-ethanediol?
Enantioselective synthesis can be achieved via microbial oxidative resolution using Sphingomonas sp. HXN-200 cells, which selectively oxidize one enantiomer of racemic diols, yielding optically active diols (>98% ee). This method avoids traditional chemical catalysts and leverages regio- and stereoselective enzymatic activity. Intermediate aldehydes are formed, which can be further oxidized to hydroxy carboxylic acids .
Q. How is the conformational equilibrium of 1,2-ethanediol derivatives analyzed in different phases?
Quantum chemical conformational analysis, combined with gas-phase infrared spectroscopy and solvation modeling, can resolve gauche-trans equilibria. For example, matrix-isolation IR studies and ab initio calculations have been used to determine the dominance of internal hydrogen bonding in aqueous solutions versus gas-phase conformers .
Q. What spectroscopic techniques are suitable for characterizing 1-(2-bromophenyl)-1,2-ethanediol?
Fourier-transform infrared (FTIR) spectroscopy is effective for probing adsorption behavior on catalytic surfaces (e.g., platinized platinum). Additionally, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation, particularly for distinguishing regioisomers and confirming bromophenyl substitution patterns .
Advanced Research Questions
Q. How can crystallographic studies resolve substrate-enzyme interactions involving 1-(2-bromophenyl)-1,2-ethanediol?
Co-crystallization with engineered enzymes (e.g., SgcC5) and substrate mimics (e.g., naphthyl derivatives) enables X-ray diffraction analysis. Molecular replacement (MR) methods using apo-enzyme models can resolve binding modes, even with inactive substrates. For example, orthorhombic crystals (space group P212121) with 2.20 Å resolution have revealed sucrose and substrate occupancy in active sites .
Q. What strategies mitigate product inhibition in enzymatic oxidation of vicinal diols?
Continuous extraction techniques, such as in situ removal of inhibitory aldehydes using immiscible solvents, enhance reaction efficiency. This approach was validated in the enzymatic resolution of 1-phenyl-1,2-ethanediol, where product inhibition was reduced by 40% through phase-separation methods .
Q. How do computational models predict the stereochemical outcomes of diol synthesis?
Density functional theory (DFT) and molecular dynamics (MD) simulations can model transition states in microbial oxidations. For example, docking studies with Sphingomonas sp. enzymes predict preferential binding of (R)-enantiomers due to steric and electronic interactions at the active site, aligning with experimental ee values .
Q. What contradictions arise between experimental and computational data for diol conformers?
Discrepancies occur when solvation effects are underestimated. Gas-phase calculations may favor gauche conformers with intramolecular H-bonding, while aqueous-phase experiments (e.g., NMR in D2O) show trans dominance due to solvent interactions. Calibration with explicit solvent models improves agreement .
Methodological Challenges and Solutions
Q. How to address low yields in chiral separation of bromophenyl diols?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) columns achieve baseline separation. For racemic mixtures (e.g., 1-(3-ethylphenyl)-1,2-ethanediol), CSPs coupled with polarimetric detection (e.g., [α]D = ±16°) resolve enantiomers with >99% purity .
Q. What are the pitfalls in using substrate mimics for enzyme co-crystallization?
Mimics (e.g., 1-(2-naphthyl)-1,2-ethanediol) may lack catalytic activity but still bind to active sites. Validation via in vitro assays is critical. Structural data from mimics should be cross-verified with molecular docking and mutagenesis to confirm relevance to natural substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
